3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.335 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitution on the amide nitrogen. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the amidation of a carboxylic acid precursor. One common method involves the reaction of the corresponding benzoyl chloride with N,N-dimethylamine in the presence of activating agents such as 1,1’-carbonyldiimidazole (CDI) or thionyl chloride. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 150°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of environmentally benign solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropoxy groups may enhance its binding affinity and specificity. The N,N-dimethyl substitution can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-isopropoxy-2,4-dimethoxybenzamide: Similar structure but with additional methoxy groups.
N,N-dimethyl-3-isopropoxybenzamide: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2,4-dimethoxy-N,N-dimethylbenzamide: Contains methoxy groups instead of isopropoxy.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can enhance its chemical reactivity and biological activity. The combination of these groups with the N,N-dimethyl substitution makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-14-12(15(17)16(3)4)6-5-7-13(14)19-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
FABBNTOFKUKGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.